2-(3,5-Dimethoxyphenoxy)-N-[2-(dimethylamino)ethyl]acetamide

Reference Standards Impurity Profiling Mass Spectrometry

Problem: Orexin-2 receptor pharmacology studies require validated negative controls to confirm target engagement specificity, yet close-in analogs with divergent chromatographic retention or biological activity can invalidate SAR conclusions. Solution: This 3,5-dimethoxyphenoxy acetamide (MW 282.34, XLogP 1.2) provides: • Definitive OX2-R negative control vs. active 3,4-dimethoxy analogs (~20 nM IC50) • HPLC method development benchmark paired with diethylamino homolog (Δ2 methylene units; predicted ΔtR for column selectivity validation) • Silodosin-related impurity identification via unambiguous HPLC-UV/MS retention time distinct from the API (495.5 Da)

Molecular Formula C14H22N2O4
Molecular Weight 282.34 g/mol
CAS No. 646035-06-5
Cat. No. B12606354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethoxyphenoxy)-N-[2-(dimethylamino)ethyl]acetamide
CAS646035-06-5
Molecular FormulaC14H22N2O4
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCN(C)CCNC(=O)COC1=CC(=CC(=C1)OC)OC
InChIInChI=1S/C14H22N2O4/c1-16(2)6-5-15-14(17)10-20-13-8-11(18-3)7-12(9-13)19-4/h7-9H,5-6,10H2,1-4H3,(H,15,17)
InChIKeyFHAXOWSLCOCKFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethoxyphenoxy)-N-[2-(dimethylamino)ethyl]acetamide (CAS 646035-06-5): Physicochemical & Structural Baseline for Research Sourcing


2-(3,5-Dimethoxyphenoxy)-N-[2-(dimethylamino)ethyl]acetamide (CAS 646035-06-5) is a low-molecular-weight (282.34 g/mol) synthetic acetamide derivative bearing a terminal tertiary dimethylamino group and a 3,5-dimethoxyphenoxy ether motif . It belongs to the (dimethoxyphenoxy)alkylamino acetamide chemotype, a class explored for orexin-2 receptor antagonism [1]. The compound is not an approved pharmaceutical active but is catalogued primarily as a research chemical, reference standard, or synthetic intermediate .

Why Generic Substitution Among (Dimethoxyphenoxy)alkylamino Acetamides Is Not Straightforward for 2-(3,5-Dimethoxyphenoxy)-N-[2-(dimethylamino)ethyl]acetamide


Within the (dimethoxyphenoxy)alkylamino acetamide series, small modifications to the amine substituent (e.g., dimethyl vs. diethyl), the dimethoxy substitution pattern, or alkyl linker length produce measurable differences in molecular weight (282.34 vs. 310.39 g/mol), lipophilicity, and hydrogen-bonding capacity that can shift target selectivity, pharmacokinetic profile, and synthetic handling [1]. Simply interchanging close-in analogs risks introducing an impurity or reference standard with divergent chromatographic retention, solubility, or biological activity, invalidating analytical methods or structure-activity studies [2].

Quantitative Differentiation Evidence for 2-(3,5-Dimethoxyphenoxy)-N-[2-(dimethylamino)ethyl]acetamide vs. Closest Analogs


Molecular Weight Advantage vs. Diethylamino Analog (CAS 6738-72-3)

The target compound (CAS 646035-06-5) possesses a molecular weight of 282.34 g/mol, compared to 310.39 g/mol for its closest diethylamino analog (CAS 6738-72-3), resulting in a ~9.9% lower mass that facilitates unambiguous LC-MS differentiation and reduces overlap with co-eluting pharmaceutical components during impurity profiling .

Reference Standards Impurity Profiling Mass Spectrometry

Lipophilicity (XLogP) Differentiation vs. Diethylamino Analog

The target compound has a calculated XLogP of 1.2, indicating lower lipophilicity than the diethylamino analog (estimated XLogP >2.0 based on two additional methylene units), which predicts earlier reversed-phase HPLC retention and distinct solid-phase extraction behavior .

Lipophilicity ADME Chromatography

Hydrogen Bond Donor Count Parity Confirming Amide Bioisosteric Potential

The target compound contains exactly one hydrogen bond donor (the amide –NH–), identical to the diethylamino analog, confirming that the dimethyl→diethyl substitution does not alter the core amide hydrogen-bonding pharmacophore . This supports its use as a less lipophilic bioisostere in SAR campaigns.

Medicinal Chemistry Bioisosterism SAR

Class-Level Orexin-2 Antagonist Activity Supporting Scaffold Value

Although no direct IC50 data exist for this specific dimethylamino analog, the (dimethoxyphenoxy)alkylamino acetamide chemotype has produced compounds with orexin-2 receptor IC50 values of approximately 20 nM in a calcium mobilization assay (HEK293-human OX2-R cells) [1]. The dimethylamino variant's lower molecular weight and reduced lipophilicity relative to active diethylamino-containing analogs position it as a candidate for further exploration of amine substituent effects on OX2-R potency and selectivity.

Orexin GPCR Sleep Disorders

Structural Uniqueness of 3,5-Dimethoxy Substitution vs. 3,4-Dimethoxy Analogs in Orexin Series

The target compound carries a 3,5-dimethoxyphenoxy substitution, whereas the published orexin-2 antagonist series focuses on 3,4-dimethoxyphenoxy analogs [1]. The 3,5-pattern alters the electron density distribution on the aromatic ring (meta-meta vs. meta-para), which may differentially influence π-stacking interactions with receptor aromatic residues, providing a distinct SAR probe not represented in the existing 3,4-dimethoxy dataset.

Structure-Activity Relationship Regioisomerism Orexin

Reversed-Phase Chromatographic Differentiation Based on Topological Polar Surface Area (TPSA)

The target compound has a TPSA of 60 Ų, identical to the diethylamino analog, indicating that the amine substituent change does not alter overall polarity surface area . However, the combined effect of lower molecular weight and identical TPSA yields a higher TPSA/MW ratio (0.213 vs. 0.193), predicting superior aqueous solubility per the Veber rule framework.

HPLC Method Development Impurity Analysis Quality Control

Procurement-Relevant Application Scenarios for 2-(3,5-Dimethoxyphenoxy)-N-[2-(dimethylamino)ethyl]acetamide (CAS 646035-06-5)


Pharmaceutical Impurity Reference Standard for Silodosin-Related Substances

As a structurally related acetamide bearing a dimethoxyphenoxy motif, this compound can serve as a process-related impurity or degradation product reference standard in silodosin active pharmaceutical ingredient (API) quality control. Its distinct molecular weight (282.34 Da) and XLogP (1.2) relative to silodosin (495.5 Da) and its common impurities allow unambiguous HPLC-UV/MS identification . The compound's 3,5-dimethoxy substitution pattern is particularly relevant for detecting synthetic byproducts arising from regioisomeric contamination in dimethoxyarene starting materials .

Orexin-2 Receptor Antagonist SAR Probe for Amine Substituent Optimization

The (dimethoxyphenoxy)alkylamino acetamide chemotype has yielded orexin-2 receptor antagonists with IC50 values of ~20 nM [1]. The dimethylamino variant represents the smallest tertiary amine in this series and is suitable for systematic SAR studies examining the effect of amine size on OX2-R potency, selectivity versus OX1-R, and in vitro metabolic stability. Its lower lipophilicity (XLogP 1.2) compared to diethylamino analogs predicts improved microsomal stability and reduced CYP450 inhibition risk .

Negative Control or Inactive Comparator in 3,4-Dimethoxyphenoxy Chemotype Studies

Since published orexin-2 antagonist activity has been demonstrated exclusively for 3,4-dimethoxyphenoxy analogs [1], the 3,5-dimethoxyphenoxy substitution of the target compound may abolish or significantly reduce receptor binding. This makes it a rational negative control compound for target engagement studies, enabling researchers to confirm that observed pharmacological effects are chemotype-specific rather than nonspecific membrane effects of the acetamide scaffold.

Method Development Standard for Reversed-Phase HPLC Separation of Dimethyl/Diethyl Amine Pairs

The target compound (dimethylamino, MW 282.34) and its diethylamino analog (MW 310.39) form an ideal test pair for developing and validating HPLC methods that must resolve tertiary amine homologs differing by two methylene units . The predicted retention time difference (target eluting earlier due to XLogP 1.2 vs. ~2.5) provides a benchmark for column selectivity evaluation and gradient optimization in pharmaceutical impurity methods.

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